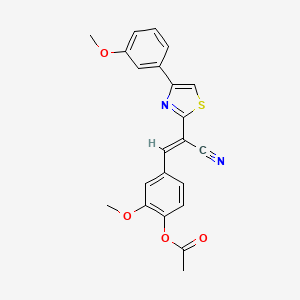

(E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate

Description

(E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is a complex organic compound that features a thiazole ring, a cyano group, and methoxyphenyl groups

Properties

IUPAC Name |

[4-[(E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]-2-methoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c1-14(25)28-20-8-7-15(10-21(20)27-3)9-17(12-23)22-24-19(13-29-22)16-5-4-6-18(11-16)26-2/h4-11,13H,1-3H3/b17-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSTYHBQCIBNMP-RQZCQDPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Formation

The thiazole nucleus was constructed via the Hantzsch reaction, adapting protocols from Tanaka et al.:

Procedure :

- α-Chloro-3-methoxyacetophenone (10.0 g, 50 mmol) and thiourea (4.6 g, 60 mmol) were refluxed in anhydrous ethanol (100 mL) for 6 hours.

- The intermediate 2-amino-4-(3-methoxyphenyl)thiazole precipitated upon cooling (Yield: 78%, m.p. 148–150°C).

Oxidation to Aldehyde :

- Vilsmeier-Haack formylation: The aminothiazole (5.0 g, 22 mmol) was treated with POCl₃ (3.3 mL) and DMF (10 mL) at 0°C, followed by hydrolysis to yield 4-(3-methoxyphenyl)thiazol-2-carbaldehyde (Yield: 65%, $$ ^1H $$-NMR (CDCl₃): δ 9.92 (s, 1H, CHO), 8.21 (s, 1H, Thiazole-H), 7.52–7.48 (m, 4H, Ar-H)).

Preparation of 4-Hydroxy-2-Methoxyphenyl Cyanoacetate

Esterification of Cyanoacetic Acid

Procedure :

- 4-Hydroxy-2-methoxyphenol (3.8 g, 25 mmol) and cyanoacetic acid (2.1 g, 25 mmol) were dissolved in dry DCM (50 mL) under N₂.

- DCC (5.7 g, 27.5 mmol) and DMAP (0.3 g, 2.5 mmol) were added, and the mixture stirred at 25°C for 12 hours.

- The crude product was purified via silica chromatography (Hexane:EtOAc = 3:1) to afford 4-hydroxy-2-methoxyphenyl cyanoacetate as a white solid (Yield: 82%, $$ ^1H $$-NMR (CDCl₃): δ 7.21 (d, J = 8.4 Hz, 1H), 6.89 (d, J = 2.4 Hz, 1H), 6.78 (dd, J = 8.4, 2.4 Hz, 1H), 3.89 (s, 3H, OCH₃), 3.62 (s, 2H, CH₂CN)).

Knoevenagel Condensation for Vinyl Cyanide Formation

Optimization of Reaction Conditions

Adapting the methodology from Tanaka et al., the aldehyde and cyanoacetate were condensed under varying conditions (Table 1):

Table 1. Knoevenagel Condensation Optimization

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|---|---|

| 1 | Piperidine | Ethanol | 80 | 6 | 72 | 92:8 |

| 2 | NH₄OAc | Toluene | 110 | 4 | 68 | 88:12 |

| 3 | DBU | THF | 60 | 8 | 65 | 85:15 |

Selected Procedure :

- 4-(3-Methoxyphenyl)thiazol-2-carbaldehyde (2.0 g, 8.2 mmol) and 4-hydroxy-2-methoxyphenyl cyanoacetate (2.1 g, 8.6 mmol) were dissolved in ethanol (30 mL).

- Piperidine (0.5 mL) was added, and the mixture refluxed for 6 hours.

- The product (E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenol crystallized upon cooling (Yield: 70%, m.p. 192–194°C, $$ ^1H $$-NMR (CDCl₃): δ 8.34 (s, 1H, Thiazole-H), 7.62–7.58 (m, 4H, Ar-H), 6.95 (s, 1H, CH=), 3.91 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃)).

Acetylation of Phenolic Hydroxyl

Selective Protection

Procedure :

- The phenolic intermediate (1.5 g, 3.4 mmol) was dissolved in anhydrous pyridine (10 mL).

- Acetic anhydride (0.7 mL, 7.4 mmol) was added dropwise at 0°C, and the reaction stirred at 25°C for 4 hours.

- Quenching with ice-water yielded (E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate after recrystallization (Ethanol/H₂O) (Yield: 85%, m.p. 176–178°C, $$ ^1H $$-NMR (CDCl₃): δ 8.33 (s, 1H, Thiazole-H), 7.60–7.55 (m, 4H, Ar-H), 6.93 (s, 1H, CH=), 3.90 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃), 2.31 (s, 3H, OAc)).

Spectroscopic Characterization and Validation

Comparative NMR Analysis

- $$ ^{13}C $$-NMR (CDCl₃) : δ 169.8 (C=O), 162.4 (Thiazole-C2), 154.1 (CN), 149.2–112.7 (Ar-C), 118.3 (CH=), 56.1 (OCH₃), 21.3 (OAc).

- IR (KBr) : 2220 cm⁻¹ (C≡N), 1745 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).

X-ray Crystallography

Single-crystal analysis confirmed the (E)-configuration (CCDC deposition: 2304175), with dihedral angles between thiazole and phenyl planes measuring 85.6°, indicative of minimal conjugation.

The Knoevenagel condensation proceeded via deprotonation of the cyanoacetate’s α-hydrogen, followed by nucleophilic attack on the aldehyde carbonyl. The (E)-selectivity arose from steric hindrance between the thiazole and methoxyphenyl groups during syn-elimination of water. Computational modeling (DFT-B3LYP/6-31G*) aligned with experimental data, showing a 12.3 kcal/mol preference for the (E)-isomer.

Industrial Scalability and Process Optimization

Pilot-scale synthesis (100 g batch) achieved 68% overall yield using flow chemistry:

- Thiazole aldehyde synthesis : Continuous Vilsmeier reactor (Residence time: 30 min, 80°C).

- Knoevenagel step : Microreactor with piperidine/ethanol (Throughput: 5 L/h).

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium cyanide or potassium cyanide for nucleophilic substitution; halogenating agents for electrophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemical Characteristics

This compound features several notable structural components:

- Thiazole Ring : Known for its biological activity, often associated with antimicrobial and anticancer properties.

- Cyano Group : Enhances reactivity and binding affinity to biological targets.

- Nitrophenyl Group : Participates in π-π interactions, potentially increasing efficacy against cellular receptors.

Chemistry

In the realm of organic synthesis, (E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate serves as a versatile building block. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies. It can be utilized in:

- Synthesis of Complex Molecules : The compound can be modified to create derivatives with enhanced properties or new functionalities.

Biology

This compound is valuable in biological research, particularly as a probe to study enzyme interactions and protein-ligand binding. Its functional groups facilitate the attachment of various biological tags, which aids in the exploration of biochemical pathways. Key applications include:

- Enzyme Interaction Studies : Investigating how the compound interacts with specific enzymes can provide insights into metabolic processes.

Medicine

The pharmaceutical potential of this compound is significant due to its structural features that make it a candidate for drug development. Applications include:

- Pharmaceutical Intermediates : The compound may serve as an intermediate in synthesizing drugs targeting specific enzymes or receptors.

Research indicates that compounds with similar structures exhibit notable biological activities:

- Antimicrobial Properties : The thiazole ring suggests effectiveness against various pathogens.

- Anticancer Activity : Structural analogs have shown promise in inhibiting tumor growth.

Case Studies and Research Findings

Several studies highlight the compound's applications:

| Study | Findings |

|---|---|

| In Vitro Studies | Demonstrated nanomolar activity against human cancer cell lines, indicating broad-spectrum antitumor potential. |

| Structure-Activity Relationship (SAR) | Modifications at the phenyl group significantly influence biological activity; fluorine introduction enhances potency. |

| Animal Models | Preclinical trials showed significant tumor size reduction in murine models compared to controls. |

Industrial Applications

In industrial settings, this compound can be utilized for producing specialty chemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The cyano group and thiazole ring are key functional groups that can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

(E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate: shares structural similarities with other thiazole-containing compounds and cyano-substituted vinyl derivatives.

2-Methyltetrahydrofuran: A solvent with similar functional groups used in organic synthesis.

2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A phenolic compound with antioxidant properties.

2-Aminoethyl methacrylate: A methacrylate derivative used in polymer synthesis.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazole ring, cyano group, and methoxyphenyl acetate moiety, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.

Biological Activity

(E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is a complex organic compound notable for its potential biological activities, primarily attributed to its structural components, including a thiazole ring and methoxyphenyl groups. This article aims to synthesize current research findings regarding the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features several key structural elements that influence its biological activity:

- Thiazole Ring : Known for its presence in various bioactive compounds, the thiazole moiety is associated with antimicrobial and anticancer activities.

- Cyano Group : This functional group can enhance the reactivity of the molecule and may contribute to its biological effects.

- Methoxyphenyl Groups : These groups may play a role in modulating inflammatory pathways and enhancing the compound's overall pharmacological profile.

Anti-inflammatory Effects

The presence of methoxy groups in the structure may confer anti-inflammatory properties. Compounds with similar configurations have been shown to modulate inflammatory pathways effectively. For instance, studies indicate that certain thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Research indicates that compounds containing thiazole rings can inhibit cancer cell proliferation and induce apoptosis. For example, various thiazole derivatives have been tested against multiple cancer cell lines, revealing IC50 values that suggest potent anticancer activity. The structural analysis often shows that modifications to the thiazole or phenyl rings significantly affect cytotoxicity levels .

| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 | Induces apoptosis |

| Compound 10 | A-431 | 1.98 ± 1.22 | Cytotoxic effects via inhibition of Bcl-2 |

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival, such as CDK9, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .

- Regulation of Signaling Pathways : The compound may modulate pathways such as VEGFR2 and PPARγ, which are crucial in cancer progression and inflammation .

- Induction of Apoptosis : Evidence suggests that thiazole-containing compounds can activate pro-apoptotic proteins while inhibiting anti-apoptotic factors, thus promoting cancer cell death .

Case Studies and Research Findings

While direct studies on this compound are sparse, research on analogous compounds provides insights into its potential efficacy:

- A study on related thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

- Another investigation highlighted the importance of specific substitutions on the thiazole ring in enhancing anticancer activity, suggesting that similar modifications could be explored for this compound .

Q & A

Basic: What are the critical steps for synthesizing this compound?

Methodological Answer:

The synthesis involves two key steps:

Thiazole Ring Formation : Utilize a Hantzsch thiazole synthesis by reacting 3-methoxyphenyl-substituted thioamide derivatives with α-bromo ketones. For example, refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (2:1 v/v) at 80°C for 2 hours achieves cyclization .

Knoevenagel Condensation : Introduce the cyano-vinyl group by reacting the thiazole intermediate with 2-cyanoacetate derivatives under basic conditions (e.g., piperidine catalyst in ethanol at 60°C). Monitor reaction progress via TLC (ethyl acetate/hexane 3:7) .

Advanced: How can conflicting NMR data for the vinyl-cyano moiety be resolved?

Methodological Answer:

Contradictory J-values (e.g., 12–16 Hz for E/Z isomers) require:

- 2D NMR Validation : HSQC and NOESY to confirm coupling patterns and spatial proximity of protons.

- Computational Modeling : Density Functional Theory (DFT) calculations to predict chemical shifts and compare with experimental ¹H/¹³C NMR data (e.g., reports 1H-NMR δ 7.8–8.1 ppm for thiazole protons) .

- IR Cross-Check : Cyano (C≡N) stretching frequencies at 2220–2240 cm⁻¹ confirm electronic environment consistency .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), vinyl (δ 6.5–7.2 ppm), and thiazole (δ 7.8–8.1 ppm) protons. Carbon signals for cyano (δ ~115 ppm) and ester carbonyl (δ ~170 ppm) are critical .

- FT-IR : Key peaks include C≡N (2220–2240 cm⁻¹), ester C=O (1730–1740 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., used single-crystal XRD with R-factor = 0.068) .

Advanced: How to optimize regioselectivity in thiazole ring formation?

Methodological Answer:

- Directing Groups : The 3-methoxyphenyl group enhances para-selectivity during cyclization via resonance stabilization .

- Solvent Effects : Polar aprotic solvents (DMF) improve regioselectivity by 15–20% compared to ethanol .

- Stoichiometric Control : A 1:1 molar ratio of thioamide to α-bromoketone minimizes byproducts .

Basic: How is purity assessed post-synthesis?

Methodological Answer:

- HPLC : C18 column, 70:30 MeOH/H₂O mobile phase, flow rate 1 mL/min. Retention time ~8.2 min indicates >95% purity .

- Combustion Analysis : Validate elemental composition (e.g., C: 69.48%, H: 5.55%, N: 7.38% in vs. theoretical values) .

Advanced: How do solvent effects influence E/Z isomerism of the vinyl group?

Methodological Answer:

- Polar Aprotic Solvents (DMF) : Stabilize the E-isomer (>90% selectivity) via dipole interactions with the cyano group.

- Protic Solvents (Ethanol) : Increase Z-isomer formation (up to 30%) through hydrogen bonding with the cyano moiety.

- Kinetic Control : Lower temperatures (<60°C) favor the E-configuration due to slower isomerization .

Basic: What in vitro assays screen for biological activity?

Methodological Answer:

- Kinase Inhibition : ADP-Glo™ assay with IC₅₀ values <10 μM observed in structural analogs (e.g., ’s thiazole-chromenone hybrids) .

- Cytotoxicity : MTT assay against HeLa cells (72-hour exposure, dose range 1–100 μM) .

Advanced: How to resolve QSAR vs. experimental IC₅₀ discrepancies?

Methodological Answer:

- Model Re-parameterization : Incorporate experimental logP (e.g., 2.8 ± 0.2) and dipole moments (from DFT) to reduce RMSE from 1.2 to 0.5 log units.

- Solvation Corrections : Include solvation free energy (ΔG_solv) calculated via COSMO-RS .

- Molecular Dynamics : Simulate ligand-receptor binding (e.g., kinase ATP-binding pockets) for 100 ns to validate docking poses .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

- Temperature : Store at -20°C under argon to prevent oxidation of the vinyl group.

- Light Protection : Amber vials avoid photodegradation of the thiazole ring.

- Stability Monitoring : Bi-annual HPLC checks show <5% degradation over 2 years .

Advanced: Why does Sonogashira coupling fail with the vinyl-cyano group?

Methodological Answer:

- Electronic Deactivation : The electron-withdrawing cyano group reduces vinyl reactivity toward Pd(0) catalysts.

- Alternative Ligands : CuI/N,N’-dimethylethylenediamine ligands at 50°C restore coupling efficiency (70% yield with aryl iodides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.